molecular formula C15H16FN3O2S B2812266 2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2176070-26-9

2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2812266
CAS No.: 2176070-26-9
M. Wt: 321.37
InChI Key: HNQHENSFHLIEMV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2176070-26-9) is a synthetic small molecule with a molecular formula of C 15 H 16 FN 3 O 2 S and a molecular weight of 321.37 g/mol . Its structure integrates a 1,3,4-thiadiazole ring linked via an ether bridge to a piperidine moiety, which is in turn connected to a 4-fluorophenyl group through a ketone linker. This specific architecture makes it a valuable chemical probe for medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole core is a well-characterized pharmacophore known for its broad biological activities. Scientific reviews highlight that derivatives of this heterocycle exhibit significant anticancer properties , demonstrating cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) carcinomas . The mechanism of action for such compounds often involves the induction of apoptosis, disruption of cell cycle progression, or inhibition of key enzymes like focal adhesion kinase (FAK) . Furthermore, the piperidine and fluorophenyl motifs are frequently encountered in compounds targeting the central nervous system, suggesting potential research applications in neuroscience , particularly in the study of cholinergic pathways relevant to cognitive function . This product is supplied as a high-grade chemical for non-human research applications. It is strictly intended for Research Use Only and is not designed for diagnostic or therapeutic use in humans or animals. Researchers can source this compound with the assurance of its defined chemical identity for their investigative studies in chemical biology and preclinical drug development .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-3-1-11(2-4-12)9-14(20)19-7-5-13(6-8-19)21-15-18-17-10-22-15/h1-4,10,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQHENSFHLIEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a thiadiazole ring and a fluorophenyl group. Its structural formula can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18_{18}H19_{19}FN3_{3}OS
  • Molecular Weight: 348.42 g/mol

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of compounds containing the 1,3,4-thiadiazole moiety. For instance, derivatives similar to the target compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. One study reported that certain thiadiazole derivatives exhibited IC50_{50} values in the nanomolar range, indicating strong inhibitory potential compared to donepezil, a standard AChE inhibitor .

CompoundIC50_{50} (nM)
Thiadiazole derivative with fluorine1.82 ± 0.6
Donepezil600

Antiproliferative Effects

The antiproliferative activity of similar thiadiazole derivatives has also been evaluated against various cancer cell lines. In one study, compounds were assessed for their effects on breast and prostate cancer cells, yielding IC50_{50} values ranging from 3.97 to 33.14 µM, suggesting moderate efficacy .

Cell LineCompoundIC50_{50} (µM)
MCF-7 (Breast)Compound A10.5
PC3 (Prostate)Compound B5.8

The biological activity of these compounds is often attributed to their ability to interact with specific receptors or enzymes. For instance, the presence of the thiadiazole ring may enhance binding affinity to AChE or other molecular targets involved in neurodegenerative processes . Molecular docking studies have provided insights into how these compounds may fit into active sites of target enzymes.

Study on Neuroprotective Effects

A case study involving a series of thiadiazole derivatives demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The study utilized behavioral assays alongside biochemical analyses to assess cognitive function improvements and reductions in amyloid-beta levels .

Cancer Cell Line Studies

In another investigation focusing on antiproliferative activity, several derivatives were tested against multiple cancer cell lines (including MCF-7 and HCT-116). The results indicated that modifications to the thiadiazole structure could enhance cytotoxicity and selectivity toward cancer cells over normal fibroblasts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, such as the piperidine core, fluorophenyl groups, or heterocyclic substituents:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
2-(4-Bromophenyl)-1-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n) Piperidine linked to pyridinyl-thiazole; benzoic acid substituent 424.3 Thiazole instead of thiadiazole; bromophenyl vs. fluorophenyl
1-(4-[(4-Fluorophenyl)methyl]piperidin-1-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one Piperidine-piperazine dual core; hydroxyphenyl substituent Not reported Dual heterocyclic cores; additional hydroxyl group
1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one Oxadiazole substituent; 3-methylphenyl group 393.45 Oxadiazole vs. thiadiazole; methylphenyl vs. fluorophenyl
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydrylpiperazine substituent; methyloxime modification 417.50 Piperazine instead of piperidine; oxime functionalization

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : The compound in , featuring a fluorophenyl-piperidine-hydroxyphenylpiperazine structure, inhibits tyrosinase at low micromolar concentrations, suggesting fluorophenyl and piperidine motifs enhance binding to enzyme active sites .
  • Anthelmintic Activity : Thiazole-piperidine derivatives (e.g., 6n ) show efficacy against parasitic worms, attributed to interactions with metabolic enzymes .
  • Physicochemical Properties :
    • Solubility : The oxadiazole derivative () has a predicted density of 1.218 g/cm³, comparable to thiadiazole analogs .
    • Bioavailability : Compounds with fewer H-bond acceptors (e.g., 6n : 3 acceptors) may exhibit better membrane permeability than those with polar substituents (e.g., hydroxyphenyl groups in ) .

Analytical Characterization

  • NMR Shifts :
    • The thiadiazole oxygen in the target compound likely deshields adjacent protons, similar to the pyridinyl-thiazole protons in 6n (δ 8.85–8.49 ppm for pyridine) .
    • Fluorophenyl groups typically show aromatic protons near δ 7.0–7.5 ppm, as seen in (δ 7.10–6.73 ppm) .
  • LCMS Data : Thiazole derivatives (e.g., 6n ) exhibit [M+H]+ peaks at 424.3, while oxadiazole analogs () have higher masses due to additional methyl groups .

Q & A

Q. What are the key considerations for synthesizing 2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one with high purity?

Methodological Answer: Synthesis involves multi-step reactions, including:

  • Thiadiazole-piperidine coupling : Requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent oxidation of sensitive intermediates .
  • Acylation : Use of catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups for efficient ketone formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare chemical shifts (e.g., thiadiazole protons at δ 8.2–8.5 ppm; fluorophenyl protons at δ 7.1–7.3 ppm) to reference data .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated: 361.12; observed: 361.10) .
  • HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, retention time ~12.3 min) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial activity : Perform broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .

Advanced Research Questions

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between the thiadiazole ring and kinase ATP-binding pockets (e.g., hydrophobic interactions with Val 76 in EGFR) .
  • Kinetic studies : Conduct Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
  • Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK/MAPK pathways) in treated cells .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substituents at the thiadiazole 5-position (e.g., methyl, ethyl, trifluoromethyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the fluorophenyl group with chlorophenyl or pyridyl moieties to optimize binding affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the piperidine oxygen) .

Q. What advanced analytical techniques resolve conflicting spectral data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine protons) .
  • X-ray crystallography : Determine bond angles (e.g., C-S-N in thiadiazole: 112.5°) to confirm tautomeric forms .
  • LC-MS/MS : Differentiate isobaric impurities using fragmentation patterns (e.g., m/z 243.1 for a common byproduct) .

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